molecular formula C19H22N2O B14424520 1-Benzyl-5-(benzylamino)-5-methylpyrrolidin-2-one CAS No. 86310-43-2

1-Benzyl-5-(benzylamino)-5-methylpyrrolidin-2-one

Cat. No.: B14424520
CAS No.: 86310-43-2
M. Wt: 294.4 g/mol
InChI Key: VREWZLCWOCKFNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-5-(benzylamino)-5-methylpyrrolidin-2-one is a complex organic compound with the molecular formula C18H22N2O This compound is characterized by a pyrrolidinone ring substituted with benzyl and benzylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-5-(benzylamino)-5-methylpyrrolidin-2-one typically involves multi-step organic reactions. One common method includes the reaction of benzylamine with a suitable pyrrolidinone precursor under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-5-(benzylamino)-5-methylpyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens or nucleophiles under specific conditions.

Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1-Benzyl-5-(benzylamino)-5-methylpyrrolidin-2-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 1-Benzyl-5-(benzylamino)-5-methylpyrrolidin-2-one involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    1-Benzyl-5-(benzylamino)-5-methylpyrrolidin-2-one: shares similarities with other benzyl-substituted pyrrolidinones and benzylamines.

    Benzimidazoles: These compounds also contain benzyl groups and exhibit similar chemical properties.

Uniqueness: this compound is unique due to its specific substitution pattern and the presence of both benzyl and benzylamino groups

Properties

CAS No.

86310-43-2

Molecular Formula

C19H22N2O

Molecular Weight

294.4 g/mol

IUPAC Name

1-benzyl-5-(benzylamino)-5-methylpyrrolidin-2-one

InChI

InChI=1S/C19H22N2O/c1-19(20-14-16-8-4-2-5-9-16)13-12-18(22)21(19)15-17-10-6-3-7-11-17/h2-11,20H,12-15H2,1H3

InChI Key

VREWZLCWOCKFNZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(=O)N1CC2=CC=CC=C2)NCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.